6-Hydroxyisoquadrone

Descripción

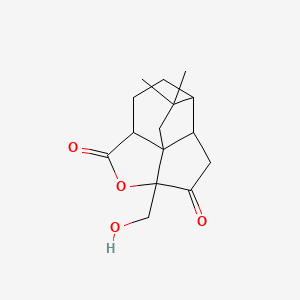

6-Hydroxyisoquadrone (compound 6) is a sesquiterpenoid quadranoid first isolated from terrestrial fungi, including species of Aspergillus . It belongs to the quadrane family, characterized by a bicyclo[3.2.1]octane fused with a cyclopentane moiety (Fig. 1). This compound is biosynthetically derived from (+)-terrecyclic acid A (2) via enzymatic processes involving β-terrecyclene synthase, which catalyzes the formation of the quadrane backbone through cyclization of farnesyl pyrophosphate (FPP) . The hydroxyl group at the C-6 position distinguishes 6-hydroxyisoquadrone from other quadranoids and contributes to its unique physicochemical and bioactive properties .

Propiedades

Número CAS |

93078-74-1 |

|---|---|

Fórmula molecular |

C15H20O4 |

Peso molecular |

264.32 g/mol |

Nombre IUPAC |

5-(hydroxymethyl)-12,12-dimethyl-6-oxatetracyclo[6.5.0.01,5.02,11]tridecane-4,7-dione |

InChI |

InChI=1S/C15H20O4/c1-13(2)6-14-9-4-3-8(13)10(14)5-11(17)15(14,7-16)19-12(9)18/h8-10,16H,3-7H2,1-2H3 |

Clave InChI |

WUCRGJAHBCTMHG-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC23C4CCC1C2CC(=O)C3(OC4=O)CO)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisoquadrone involves multiple steps, starting from simpler organic molecules. The key steps include cyclization reactions to form the polycyclic core, followed by specific hydroxylation to introduce the hydroxy group at the desired position. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct formation of the polycyclic structure .

Industrial Production Methods: Industrial production of 6-Hydroxyisoquadrone is still in its nascent stages. the potential for large-scale synthesis exists, particularly through biotechnological methods involving the fermentation of Aspergillus terreus or other genetically modified microorganisms capable of producing the compound in significant quantities .

Análisis De Reacciones Químicas

Types of Reactions: 6-Hydroxyisoquadrone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of 6-Hydroxyisoquadrone, each with potential unique biological activities .

Aplicaciones Científicas De Investigación

6-Hydroxyisoquadrone has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying complex polycyclic structures and their reactivity.

Mecanismo De Acción

The mechanism of action of 6-Hydroxyisoquadrone involves its interaction with various molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antitumor effects. The exact molecular pathways are still under investigation, but it is believed to involve the modulation of signaling pathways and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Fungal Quadranoids

The following table summarizes key structural and biosynthetic differences between 6-hydroxyisoquadrone and related fungal quadranoids:

Key Findings :

- Position of Functional Groups : The hydroxyl group at C-6 in 6-hydroxyisoquadrone enhances its polarity compared to (−)-isoquadrone, which has a ketone at the same position . This difference may influence membrane permeability and bioavailability.

- Biosynthetic Flexibility: β-Terrecyclene synthase facilitates divergent cyclization pathways, explaining the structural diversity among fungal quadranoids .

Marine-Derived Quadrane Analogs

Quadrane scaffolds are also found in soft corals, though with distinct functionalization:

Key Differences :

- Functional Groups: Marine quadranes often feature acetates, ketones, or Michael adducts (e.g., alertenone), unlike fungal derivatives .

- Biological Roles: Marine quadranes are hypothesized to serve as chemical defenses against predators, whereas fungal quadranoids may regulate interspecies competition .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.